molecular formula C25H24N2O3S B11205954 9-Methoxy-2-(4-methoxyphenyl)-5-[4-(methylsulfanyl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

9-Methoxy-2-(4-methoxyphenyl)-5-[4-(methylsulfanyl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B11205954
M. Wt: 432.5 g/mol
InChI Key: IELBFTGGLDGNHY-UHFFFAOYSA-N
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Description

9-Methoxy-2-(4-methoxyphenyl)-5-[4-(methylsulfanyl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Methoxy-2-(4-methoxyphenyl)-5-[4-(methylsulfanyl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. The process begins with the preparation of the core benzoxazine structure, followed by the introduction of the methoxy and methylsulfanyl groups through specific substitution reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methylsulfanyl groups, leading to the formation of corresponding sulfoxides and sulfones.

    Reduction: Reduction reactions can target the aromatic rings and the nitrogen-containing heterocycle, potentially leading to the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound’s interactions with various biomolecules are studied to understand its potential as a biochemical probe or therapeutic agent. Its ability to interact with proteins and nucleic acids makes it a valuable tool in molecular biology.

Medicine

The compound’s potential therapeutic properties are of interest in medicinal chemistry. Researchers investigate its efficacy and safety as a drug candidate for treating various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, the compound’s unique properties are explored for applications in materials science, such as the development of advanced polymers and coatings. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 9-Methoxy-2-(4-methoxyphenyl)-5-[4-(methylsulfanyl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are studied to understand the compound’s potential therapeutic and biochemical applications.

Comparison with Similar Compounds

Similar Compounds

  • 6-Methoxy-alpha-(4-methylphenylimino)-o-cresol
  • 2-Methoxy-4-(methylsulfanyl)phenyl derivatives
  • Pyrazolo[1,5-c][1,3]benzoxazine analogs

Uniqueness

Compared to similar compounds, 9-Methoxy-2-(4-methoxyphenyl)-5-[4-(methylsulfanyl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine stands out due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C25H24N2O3S

Molecular Weight

432.5 g/mol

IUPAC Name

9-methoxy-2-(4-methoxyphenyl)-5-(4-methylsulfanylphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C25H24N2O3S/c1-28-18-8-4-16(5-9-18)22-15-23-21-14-19(29-2)10-13-24(21)30-25(27(23)26-22)17-6-11-20(31-3)12-7-17/h4-14,23,25H,15H2,1-3H3

InChI Key

IELBFTGGLDGNHY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C=CC(=C4)OC)OC3C5=CC=C(C=C5)SC

Origin of Product

United States

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